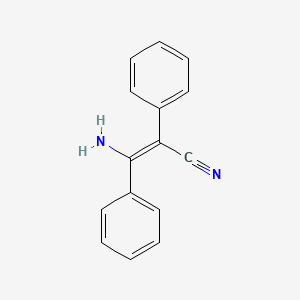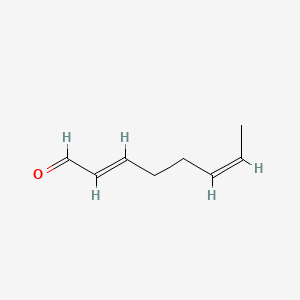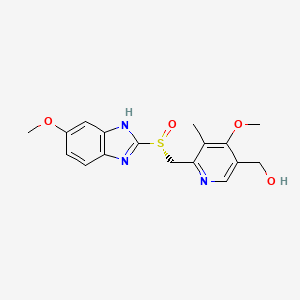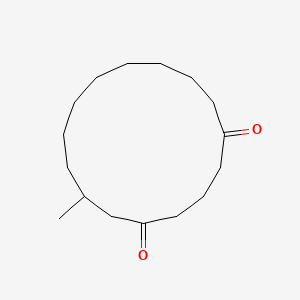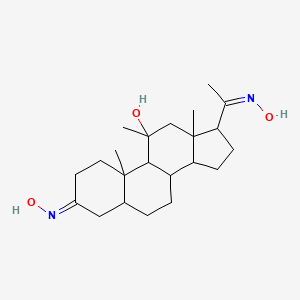
Silane, triethoxy(2-(tributylstannyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, triethoxy(2-(tributylstannyl)ethyl)- is an organosilicon compound that features both silicon and tin atoms within its structure. This compound is of interest due to its unique combination of properties derived from both silicon and tin, making it valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethoxy(2-(tributylstannyl)ethyl)- typically involves the reaction of triethoxysilane with a tributylstannyl ethyl derivative. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Common solvents used in this synthesis include tetrahydrofuran and toluene. The reaction may require a catalyst, such as a platinum or palladium complex, to facilitate the formation of the silicon-tin bond.
Industrial Production Methods
Industrial production of Silane, triethoxy(2-(tributylstannyl)ethyl)- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, triethoxy(2-(tributylstannyl)ethyl)- undergoes various types of chemical reactions, including:
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Oxidation: The tin atom can be oxidized to form tin oxides.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases are used to hydrolyze the ethoxy groups.
Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid can be used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the ethoxy groups.
Major Products
Hydrolysis: Silanols and siloxanes.
Oxidation: Tin oxides and siloxanes.
Substitution: Various organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Silane, triethoxy(2-(tributylstannyl)ethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also used in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.
Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of Silane, triethoxy(2-(tributylstannyl)ethyl)- involves the formation of siloxane bonds through hydrolysis and condensation reactions. The tin atom can participate in catalytic processes, facilitating the formation of new chemical bonds. The compound’s ability to form stable bonds with both organic and inorganic substrates makes it versatile in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethoxysilane: Similar in structure but lacks the tin atom. It is used in similar applications but does not offer the same catalytic properties.
Triethylsilane: Contains silicon but no ethoxy groups, making it less reactive in hydrolysis and condensation reactions.
Trimethoxysilane: Similar to triethoxysilane but with methoxy groups instead of ethoxy groups, leading to different reactivity and applications.
Uniqueness
Silane, triethoxy(2-(tributylstannyl)ethyl)- is unique due to the presence of both silicon and tin atoms, which impart distinct chemical properties. The combination of hydrolyzable ethoxy groups and a catalytically active tin atom makes it valuable in applications requiring both stability and reactivity.
Eigenschaften
CAS-Nummer |
128093-63-0 |
|---|---|
Molekularformel |
C20H46O3SiSn |
Molekulargewicht |
481.4 g/mol |
IUPAC-Name |
triethoxy(2-tributylstannylethyl)silane |
InChI |
InChI=1S/C8H19O3Si.3C4H9.Sn/c1-5-9-12(8-4,10-6-2)11-7-3;3*1-3-4-2;/h4-8H2,1-3H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
GHJFSEIATDYEGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)CC[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


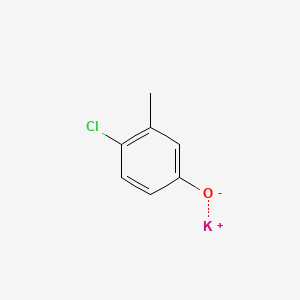
![BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12643743.png)

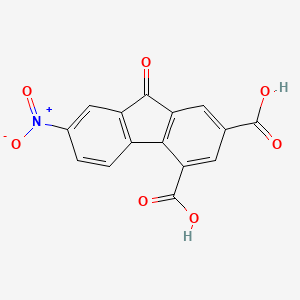
![Benzeneacetamide, N-[6-(4-cyano-1-butyn-1-yl)-3-pyridazinyl]-3-(trifluoromethoxy)-](/img/structure/B12643772.png)
![3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12643776.png)

